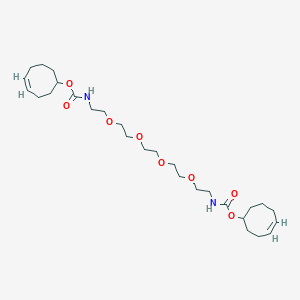
TCO-PEG36-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-PEG36-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It consists of a trans-cyclooctene (TCO) moiety, thirty-six polyethylene glycol (PEG) units, and a terminal carboxylic acid group. This compound is known for its high solubility, biocompatibility, and ability to form stable amide bonds with primary amine groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of TCO-PEG36-acid typically begins with trans-cyclooctene and polyethylene glycol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a catalyst such as copper(I) for click chemistry reactions
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds. .
Click Chemistry Reactions: The TCO moiety can undergo rapid and selective reactions with tetrazine-containing compounds, forming stable dihydropyridazine bonds without the need for a catalyst.
Common Reagents and Conditions:
Coupling Agents: EDC, DCC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM).
Reaction Conditions: Room temperature, mild conditions, often in the presence of a catalyst for click chemistry reactions
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
PROTAC Synthesis: TCO-PEG36-acid is widely used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to label and track biomolecules, such as proteins and nucleic acids, due to its high solubility and biocompatibility
Medicine:
Drug Delivery: this compound is employed in the development of drug delivery systems, enhancing the solubility and stability of therapeutic agents
Industry:
Wirkmechanismus
Mechanism:
PROTAC Function: TCO-PEG36-acid acts as a linker in PROTACs, joining two ligands that bind to an E3 ubiquitin ligase and a target protein. .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
TCO-PEG24-acid: Similar structure but with twenty-four polyethylene glycol units.
TCO-PEG12-acid: Contains twelve polyethylene glycol units, resulting in even lower solubility and biocompatibility.
Uniqueness:
Higher Solubility and Biocompatibility: TCO-PEG36-acid’s longer polyethylene glycol chain provides higher solubility and biocompatibility compared to its shorter counterparts.
Efficient PROTAC Linker: Its ability to form stable amide bonds and undergo rapid click chemistry reactions makes it a highly efficient linker for PROTAC synthesis.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODRNEMODIMODD-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H163NO40 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1827.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
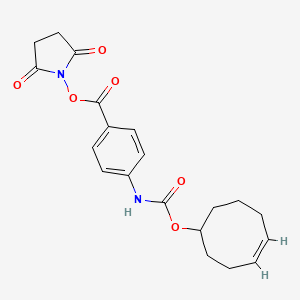
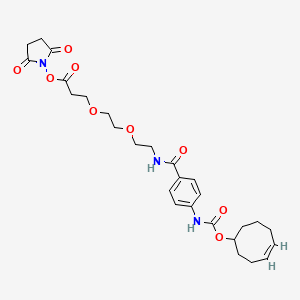
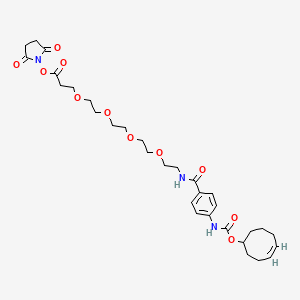
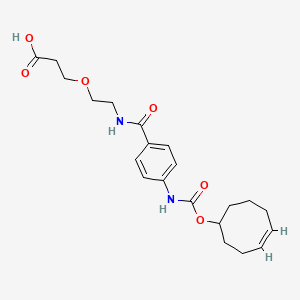
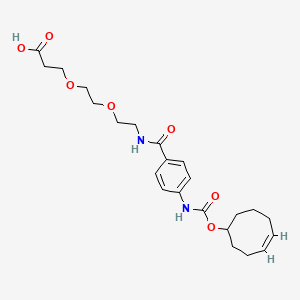
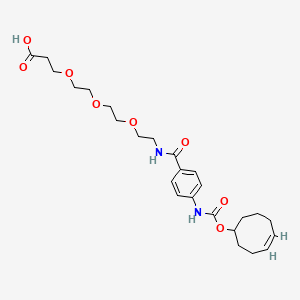
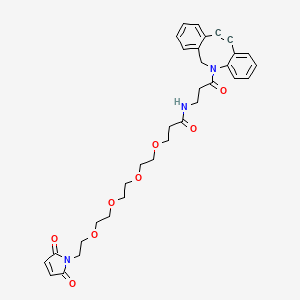
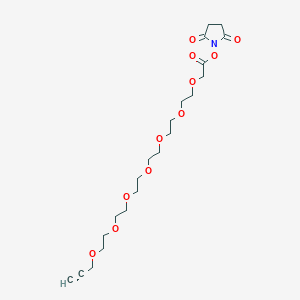
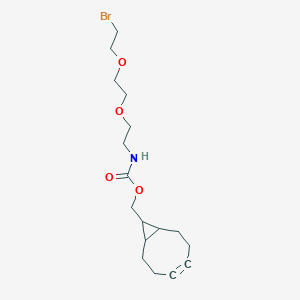
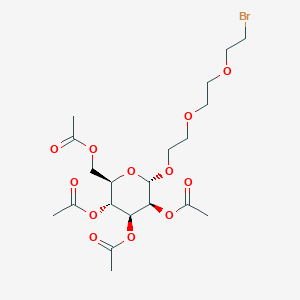
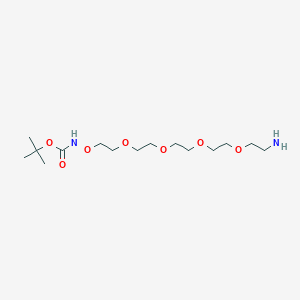
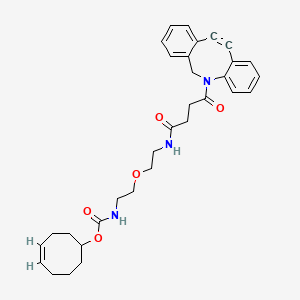
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8115372.png)
